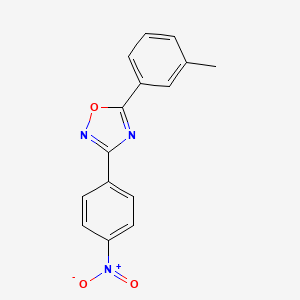
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been synthesized through various methods. This compound has been studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been studied for its potential applications in different fields of scientific research. Medicinal chemistry is one of the fields where this compound has been extensively studied. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. In biochemistry, it has been studied for its interactions with different biomolecules, such as enzymes and proteins.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities through different mechanisms. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been shown to exhibit different biochemical and physiological effects. For instance, it has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the replication of certain viruses, such as HIV, by interfering with their life cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One of the directions is the development of new derivatives with improved pharmacological activities and solubility. Another direction is the study of the interactions of this compound with different biomolecules, such as enzymes and proteins, to understand its mechanism of action. Furthermore, the study of the pharmacokinetics and toxicity of this compound is important for its potential use as a therapeutic agent. Finally, the development of new drug delivery systems for this compound can improve its bioavailability and efficacy.
Synthesemethoden
1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine can be synthesized through various methods. One of the most common methods is the reaction of 4-methylphenyl-1,2-diamine and 2-thienylmethyl bromide in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction results in the formation of 1-(4-methylphenyl)-N-(2-thienylmethyl)-1H-benzimidazol-5-amine as the final product.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-14-4-7-16(8-5-14)22-13-21-18-11-15(6-9-19(18)22)20-12-17-3-2-10-23-17/h2-11,13,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSSIAFHGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)





![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)
